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Compound of Interest

Compound Name: 14-Bromo-1-tetradecanol

Cat. No.: B1271965

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the bifunctional molecule 14-Bromo-1-tetradecanol. Due to the limited availability of
directly published experimental spectra for this specific compound, this guide leverages data
from analogous structures, namely 1-tetradecanol and 1-bromotetradecane, to predict and
interpret the characteristic spectroscopic features. The methodologies for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also
detailed.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 14-Bromo-1-tetradecanol
based on the analysis of structurally related compounds.

Table 1: Predicted *H NMR Data (CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.64 Triplet 2H HO-CHz:-
~3.40 Triplet 2H Br-CHz-
~1.85 Quintet 2H Br-CH2-CHz-
~1.56 Quintet 2H HO-CH2-CHa-
~1.25 Broad Singlet 20H -(CH2)10-
~1.5 (variable) Singlet 1H -OH

Table 2: Predicted 13C NMR Data (CDClIs, 100 MHz)

Chemical Shift (6, ppm) Assighment
~62.9 HO-CHz2-

~33.9 Br-CH-

~32.8 Br-CHz2-CH:-
~32.7 HO-CH2-CHaz-
~29.6 - ~29.3 (multiple peaks) -(CH2)s-

~28.7 Br-CH2-CH2-CHa2-
~28.1 HO-CH2-CH2-CH.-
~25.7 -(CH2)2-

Table 3: Predicted IR Absorption Data

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

~3330 Broad, Strong O-H stretch

~2920 Strong C-H stretch (asymmetric)
~2850 Strong C-H stretch (symmetric)
~1465 Medium C-H bend (scissoring)
~1060 Medium C-O stretch

~645 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Interpretation

[M]* (Molecular ion peak, bromine isotope

292/294 pattern)

2741276 [M-H20]*

213 [M-Br]*

43,57, 71, 85... Alkyl chain fragmentation pattern

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 14-Bromo-
1-tetradecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 14-Bromo-1-tetradecanol in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard.

e 1H NMR Acquisition:

o Spectrometer: 400 MHz
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[e]

Pulse Program: Standard single pulse

o

Acquisition Time: 2-3 seconds

[¢]

Relaxation Delay: 1-2 seconds

Number of Scans: 16-32

[¢]

o Spectral Width: -2 to 12 ppm

e 13C NMR Acquisition:

o Spectrometer: 100 MHz

o

Pulse Program: Proton-decoupled

[¢]

Acquisition Time: 1-2 seconds

[¢]

Relaxation Delay: 2-5 seconds

Number of Scans: 1024-4096

[e]

o

Spectral Width: -10 to 220 ppm

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts to the TMS signal
(0.00 ppm for *H and 13C).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
14-Bromo-1-tetradecanol directly onto the ATR crystal. Ensure good contact between the
sample and the crystal by applying pressure with the anvil.

o Data Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

o Scan Range: 4000-400 cm~?
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o Resolution: 4 cm™!

o Number of Scans: 16-32

» Data Processing: Perform a background scan of the empty ATR crystal before the sample
scan. The final spectrum is presented as percent transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 14-Bromo-1-tetradecanol in a volatile
organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct
infusion or after separation by Gas Chromatography (GC-MS).

« lonization (Electron lonization - EIl):
o lonization Energy: 70 eV

e Mass Analysis:
o Analyzer: Quadrupole or Time-of-Flight (TOF)
o Mass Range: m/z 40-500

o Data Analysis: Identify the molecular ion peak, considering the characteristic isotopic pattern
of bromine ([7°Br]:[®1Br] = 1:1). Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
14-Bromo-1-tetradecanol.
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Caption: Workflow for the spectroscopic characterization of 14-Bromo-1-tetradecanol.

 To cite this document: BenchChem. [Spectroscopic Characterization of 14-Bromo-1-
tetradecanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1271965#spectroscopic-data-nmr-ir-ms-of-14-bromo-
1-tetradecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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